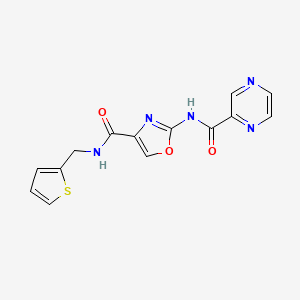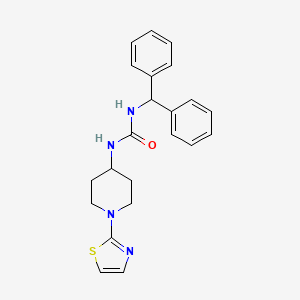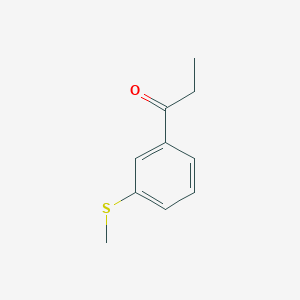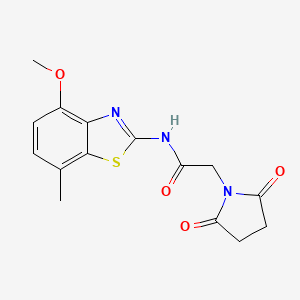![molecular formula C20H22ClFN2O2 B2754089 3-(4-chloro-3-fluorophenyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]propanamide CAS No. 2034548-91-7](/img/structure/B2754089.png)
3-(4-chloro-3-fluorophenyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chloro-3-fluorophenyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]propanamide is a synthetic organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a 4-chloro-3-fluorophenyl group, an oxan-4-yl group, and a pyridin-3-ylmethyl group attached to a propanamide backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloro-3-fluorophenyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 4-chloro-3-fluorophenyl intermediate: This step involves the chlorination and fluorination of a benzene ring to obtain the 4-chloro-3-fluorophenyl intermediate.
Synthesis of the oxan-4-yl intermediate: The oxan-4-yl group is synthesized through the cyclization of a suitable precursor, such as a diol, under acidic conditions.
Coupling of intermediates: The 4-chloro-3-fluorophenyl intermediate is coupled with the oxan-4-yl intermediate using a suitable coupling reagent, such as a Grignard reagent or a lithium reagent.
Formation of the pyridin-3-ylmethyl group: The pyridin-3-ylmethyl group is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile.
Final coupling and amide formation: The final step involves coupling the previously synthesized intermediates and forming the amide bond using reagents like carbodiimides or other amide coupling agents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-chloro-3-fluorophenyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium methoxide, electrophiles like alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Wissenschaftliche Forschungsanwendungen
3-(4-chloro-3-fluorophenyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-(4-chloro-3-fluorophenyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-chloro-3-fluorophenyl)-N-[(oxan-4-yl)(pyridin-2-yl)methyl]propanamide: Similar structure but with a pyridin-2-yl group instead of pyridin-3-yl.
3-(4-chloro-3-fluorophenyl)-N-[(oxan-4-yl)(pyridin-4-yl)methyl]propanamide: Similar structure but with a pyridin-4-yl group instead of pyridin-3-yl.
3-(4-chloro-3-fluorophenyl)-N-[(oxan-4-yl)(pyridin-3-yl)ethyl]propanamide: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
The uniqueness of 3-(4-chloro-3-fluorophenyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 4-chloro-3-fluorophenyl group enhances its reactivity and potential interactions with biological targets, while the oxan-4-yl and pyridin-3-ylmethyl groups contribute to its overall stability and solubility.
Eigenschaften
IUPAC Name |
3-(4-chloro-3-fluorophenyl)-N-[oxan-4-yl(pyridin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClFN2O2/c21-17-5-3-14(12-18(17)22)4-6-19(25)24-20(15-7-10-26-11-8-15)16-2-1-9-23-13-16/h1-3,5,9,12-13,15,20H,4,6-8,10-11H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHPGJZGFPFVTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NC(=O)CCC3=CC(=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-4-phenylbutanamide](/img/structure/B2754010.png)
![3-methoxy-N-[2-(propylsulfamoyl)ethyl]benzamide](/img/structure/B2754012.png)
![benzyl 6-(3-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2754014.png)


![ethyl 6-(3,4-dimethoxybenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2754020.png)
![(2E)-3-(2-chlorophenyl)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide](/img/structure/B2754021.png)
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-methylbenzofuran-3(2H)-one](/img/structure/B2754022.png)


![(E)-N-(3-chlorobenzyl)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-propenamide](/img/structure/B2754027.png)
![8H-[1,2,3]triazolo[4,3-a]isoindole](/img/structure/B2754028.png)
